

# Raltegravir dose adjustment considerations for pediatric research subjects

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## Compound of Interest

Compound Name: Raltegravir

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## Raltegravir Dose Adjustment in Pediatric Research: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for **raltegravir** dose adjustments in pediatric research subjects. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental protocols.

### Frequently Asked Questions (FAQs)

Q1: What are the approved formulations of **raltegravir** for pediatric use?

**Raltegravir** is available in three formulations for pediatric patients: film-coated tablets, chewable tablets, and granules for oral suspension.<sup>[1][2]</sup> The choice of formulation is primarily dependent on the age and weight of the child, as well as their ability to swallow tablets.<sup>[1][3]</sup>

Q2: How are **raltegravir** doses determined for pediatric research subjects?

Dosing for pediatric subjects is primarily based on age and body weight.<sup>[1][4]</sup> The IMPAACT P1066 study was a key clinical trial that established the pharmacokinetic profile, safety, and efficacy of various **raltegravir** formulations in children and adolescents.<sup>[2]</sup> Dosing is aimed at achieving a target Area Under the Curve (AUC) and a trough concentration (C<sub>12</sub>) that have been shown to be effective in adults.<sup>[1][5]</sup>

Q3: Are there specific dosing tables available for different age and weight groups?

Yes, detailed weight-based dosing recommendations are available for each formulation.

## Raltegravir Dosing for Pediatric Patients ( $\geq 4$ weeks of age)

Formulation	Age Group	Weight Group	Recommended Dose
Oral Suspension	$\geq 4$ weeks	3 to < 4 kg	25 mg twice daily
	4 to < 6 kg		30 mg twice daily
	6 to < 8 kg		40 mg twice daily
	8 to < 10 kg		60 mg twice daily
	10 to < 14 kg		80 mg twice daily
	14 to < 20 kg		100 mg twice daily
Chewable Tablets	$\geq 2$ years	11 to < 14 kg	75 mg twice daily
	14 to < 20 kg		100 mg twice daily
	20 to < 28 kg		150 mg twice daily
	28 to < 40 kg		200 mg twice daily
	$\geq 40$ kg		300 mg twice daily
Film-Coated Tablets	$\geq 6$ years	$\geq 25$ kg	400 mg twice daily
Adolescents (12-18 years)	-		400 mg twice daily

Note: This table summarizes general recommendations. Researchers should always refer to the specific study protocol for precise dosing information.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Q4: What are the target pharmacokinetic (PK) parameters for **raltegravir** in pediatric studies?

The primary PK targets in pediatric trials are often based on established effective exposures in adults. For the IMPAACT P1066 study, the target minimum exposure was a geometric mean AUC<sub>0-12hr</sub> of >14  $\mu\text{M}\cdot\text{hr}$ , with a concurrent goal for the geometric mean C<sub>12</sub> to exceed the in vitro IC<sub>95</sub> of 33 nM.[1]

Q5: Does **raltegravir** require dose adjustment for organ impairment in children?

- Renal Impairment: No dose adjustment is necessary for pediatric patients with any degree of renal impairment.[2][7]
- Hepatic Impairment: For mild-to-moderate hepatic impairment, no dose adjustment is required. The effect of severe hepatic impairment on **raltegravir** pharmacokinetics has not been studied in children.[2][3]

Q6: How should the dose be adjusted if a child is receiving concomitant medications?

Co-administration of **raltegravir** with strong inducers of uridine diphosphate glucuronosyltransferase (UGT) 1A1, the primary metabolizing enzyme for **raltegravir**, may decrease its plasma concentrations.[2] For instance, when co-administered with rifampin, a potent UGT1A1 inducer, a dose increase of **raltegravir** is recommended for adults, and similar considerations should be taken in pediatric patients, though specific pediatric dosing recommendations in this context are limited.[2][7]

## Troubleshooting Guide

Problem: Suboptimal trough concentrations (C<sub>12</sub>) observed in a study participant.

- Verify Adherence: Ensure the participant is taking the medication as prescribed.
- Review Concomitant Medications: Check for the recent addition of any medications that could induce **raltegravir** metabolism (e.g., rifampin).[2]
- Assess for Malabsorption: In cases of persistent gastrointestinal issues, consider the possibility of drug malabsorption.
- Consider Therapeutic Drug Monitoring (TDM): If suboptimal levels persist, TDM can help guide dose adjustments.

Problem: Difficulty with medication administration (e.g., child refusing to swallow tablets).

- **Switch Formulation:** If a child is having trouble with film-coated tablets, consider switching to chewable tablets or the oral suspension, if appropriate for their age and weight.[1] The 100 mg chewable tablet can be split in half.[3]
- **Administration with Food/Liquid:** The oral suspension should be administered within 30 minutes of preparation.[3] Chewable tablets may be chewed or swallowed whole.[3]

## Experimental Protocols

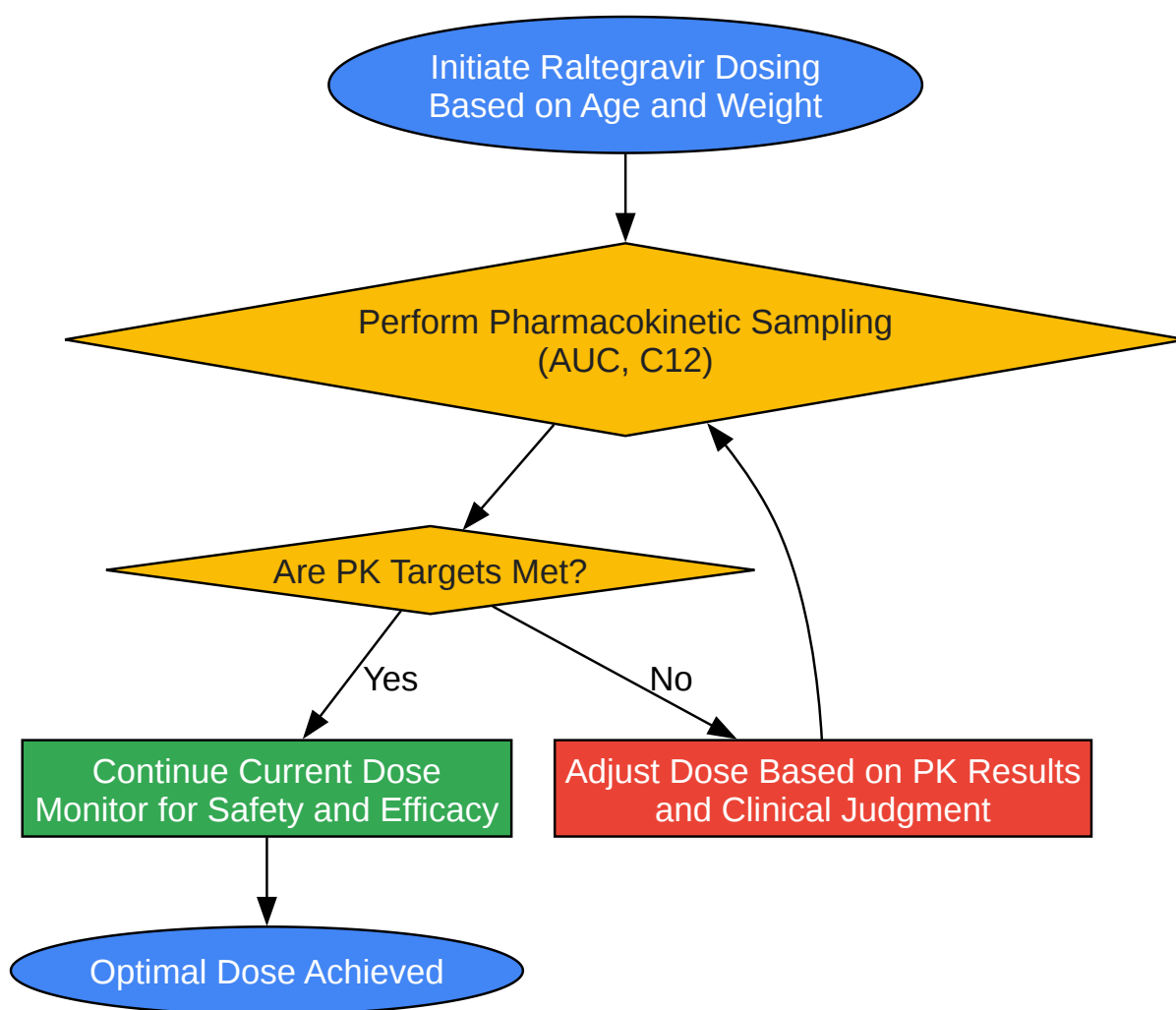
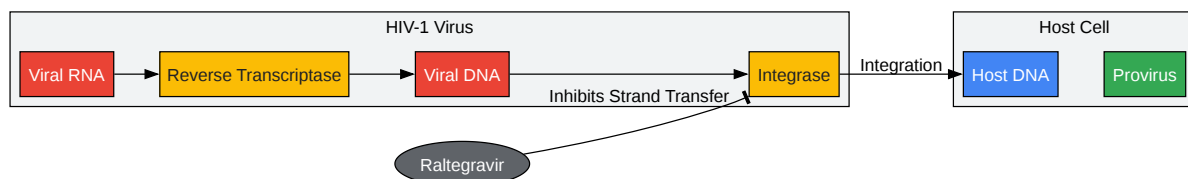
IMPAACT P1066: A Phase I/II Open-Label Study of **Raltegravir** in HIV-Infected Youth

This study was crucial in establishing the pediatric dosing for **raltegravir**.

Methodology:

- **Study Design:** A multicenter, open-label, non-comparative pharmacokinetic study.[8]
- **Population:** HIV-1 infected, treatment-experienced children and adolescents aged 4 weeks to 18 years.[5]
- **Dose Finding:** The study was conducted in cohorts, starting with the oldest age group and proceeding to younger groups. Initial doses were selected based on adult data and allometric scaling.
- **Pharmacokinetic Sampling:** Intensive pharmacokinetic sampling was performed at steady state over a 12-hour dosing interval. Blood samples were collected at pre-dose, and at multiple time points post-dose to determine AUC<sub>0-12hr</sub>, C<sub>max</sub>, and C<sub>12</sub>.
- **Dose Adjustment:** Doses were adjusted based on the pharmacokinetic and safety data from initial "mini-cohorts" to achieve the target exposure range before enrolling a larger cohort at the selected dose.[1]
- **Formulations Studied:** Film-coated tablets, chewable tablets, and an oral suspension formulation were evaluated across different age and weight bands.[1]

## Visualizations



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